molecular formula C17H17ClN2O2 B5668591 4-chloro-N'-(4-propylbenzoyl)benzohydrazide CAS No. 5307-74-4

4-chloro-N'-(4-propylbenzoyl)benzohydrazide

Cat. No. B5668591
CAS RN: 5307-74-4
M. Wt: 316.8 g/mol
InChI Key: OMQUCSOKBPQOOW-UHFFFAOYSA-N
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Description

Benzohydrazide compounds are an important class of organic compounds known for their versatile applications in medicinal chemistry, material science, and as intermediates in organic synthesis. Their structural versatility and reactivity make them suitable for a wide range of chemical transformations and applications.

Synthesis Analysis

Benzohydrazides are generally synthesized through the condensation of benzoic acid derivatives with hydrazides. For example, the synthesis of similar compounds involves condensation reactions under reflux conditions, often employing catalysts or specific conditions to promote the formation of the desired hydrazide linkage (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of benzohydrazides can be elucidated using X-ray crystallography, which reveals details about the crystalline structure, bonding interactions, and the geometry around the hydrazide moiety. Studies have shown that these compounds often crystallize in monoclinic systems with specific space groups and exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, stabilizing the crystal structure (Han, 2013).

properties

IUPAC Name

N'-(4-chlorobenzoyl)-4-propylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-3-12-4-6-13(7-5-12)16(21)19-20-17(22)14-8-10-15(18)11-9-14/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUCSOKBPQOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967577
Record name 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5307-74-4
Record name 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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